molecular formula C18H16ClNO4S2 B11142838 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide

4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11142838
M. Wt: 409.9 g/mol
InChI Key: AFTMZPUQBVFZIP-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-benzothiophene-2-carboxylic acid with 2-[(4-methoxyphenyl)sulfonyl]ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClNO4S2

Molecular Weight

409.9 g/mol

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)sulfonylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16ClNO4S2/c1-24-12-5-7-13(8-6-12)26(22,23)10-9-20-18(21)17-11-14-15(19)3-2-4-16(14)25-17/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

AFTMZPUQBVFZIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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